molecular formula C8H9BrN2 B1440450 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1219022-46-4

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Katalognummer B1440450
CAS-Nummer: 1219022-46-4
Molekulargewicht: 213.07 g/mol
InChI-Schlüssel: IDYOBWKVTSMJBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a chemical compound with the CAS Number: 1219022-46-4 . It has a molecular weight of 213.08 . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .


Molecular Structure Analysis

The accurate structures of compounds similar to this compound have been confirmed and investigated by single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 321.2±42.0 °C and a predicted density of 1.503±0.06 g/cm3 . The pKa is predicted to be 2.80±0.20 .

Wissenschaftliche Forschungsanwendungen

Rearrangements during aminations of bromo‐1,5‐naphthyridines This research investigates the amination reactions of bromo-1,5-naphthyridines, revealing that these compounds convert into a mix of amino-1,5-naphthyridines. The study proposes that these reactions involve naphthyridyne as an intermediate (Czuba, 2010).

Biomedical Applications

A Novel Naphthyridine Derivative, 3u, Induces Necroptosis and Apoptosis in Human Melanoma Cells This research uncovers that a naphthyridine derivative, 3u, can induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This derivative's anticancer activity is highlighted, making it a potential chemical substance for melanoma treatment (Kong et al., 2018).

Catalysis and Synthesis

Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines This study focuses on the asymmetric hydrogenation of 2,6-disubstituted and 2,3,6-trisubstituted 1,5-naphthyridines, using chiral cationic ruthenium diamine complexes. The process efficiently produces 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions, indicating its potential for synthesizing optically pure chelating diamine ligands for asymmetric synthesis (Zhang et al., 2015).

Synthetic approaches to tetrahydro-2,7- and -1,6-naphthyridines This research outlines the synthesis of new tetrahydronaphthyridines from readily available 3-bromo-picolines. The process involves a series of chemical reactions, including reduction, deprotonation, and hydrolysis, allowing the multigram preparation of these compounds (Sierov et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Mode of Action

It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . .

Pharmacokinetics

The compound is a solid at room temperature . It is recommended to store the compound under inert gas (nitrogen or Argon) at 2–8 °C . These properties may impact the compound’s bioavailability, but further studies are needed to outline the pharmacokinetics of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine. Factors such as temperature, pH, and the presence of other compounds can affect how this compound behaves in a biological system. For instance, it is recommended to store this compound under inert gas at 2–8 °C , suggesting that temperature and oxygen exposure may influence its stability.

Eigenschaften

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYOBWKVTSMJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=N2)Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219022-46-4
Record name 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.